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Compound of Interest

Compound Name: Tylocrebrine

Cat. No.: B1682565

For Researchers, Scientists, and Drug Development Professionals

Tylocrebrine, a phenanthroindolizidine alkaloid, has garnered significant attention within the
scientific community for its potent cytotoxic activities. This technical guide provides a
comprehensive overview of its chemical structure and a detailed exploration of a key synthetic
methodology, offering valuable insights for researchers in oncology, medicinal chemistry, and
drug discovery.

Chemical Structure

Tylocrebrine is a pentacyclic compound with the molecular formula C24H27NOa.[1] Its core
structure consists of a phenanthrene ring system fused to an indolizidine moiety. The IUPAC
name for the naturally occurring (-)-enantiomer is (13aS)-2,3,5,6-tetramethoxy-
9,11,12,13,13a,14-hexahydrophenanthro[9,10-flindolizine. The presence of a chiral center at
the 13a position gives rise to two enantiomers, with the (S)- and (R)-configurations, also
referred to as (-)-Tylocrebrine and (+)-Tylocrebrine, respectively.

Below is a two-dimensional representation of the chemical structure of (-)-Tylocrebrine.

Caption: 2D Chemical Structure of (-)-Tylocrebrine.

Physicochemical Properties
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A summary of the key physicochemical properties of Tylocrebrine is presented in the table
below. These properties are crucial for understanding its pharmacokinetic and
pharmacodynamic behavior.

Property Value Source
Molecular Formula C24H27NOa [1]
Molecular Weight 393.48 g/mol [1]

61302-92-9 (for (-)-
CAS Number ] [1]
Tylocrebrine)

(13aS)-2,3,5,6-tetramethoxy-
9,11,12,13,13a,14-

IUPAC Name [1]
hexahydrophenanthro[9,10-

flindolizine

Synthesis of Tylocrebrine

The total synthesis of Tylocrebrine has been a subject of considerable research, with various
strategies developed to construct its complex pentacyclic framework. Both racemic and
enantioselective syntheses have been reported. A notable and highly convergent approach
involves a VOFs-mediated oxidative aryl-alkene coupling as the key step. This methodology
allows for the late-stage formation of the phenanthrene core with high regioselectivity.

Key Synthetic Strategy: VOFs3-Mediated Oxidative Aryl-
Alkene Coupling

A highly convergent synthesis of Tylocrebrine and related phenanthroindolizidine alkaloids has
been reported by Niphakis and Georg.[1][2][3][4][5] This strategy relies on the coupling of a
substituted styrene derivative with an appropriate aryl partner, followed by an oxidative
cyclization to form the phenanthrene ring system. The key final step employs vanadium(V)
oxytrifluoride (VOF3) to mediate the aryl-alkene coupling.[1][2][3][4][5]

The general workflow for this synthetic approach is outlined below:
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Caption: General workflow for Tylocrebrine synthesis.
Detailed Experimental Protocol: VOFs3-Mediated

Synthesis of (+)-Tylocrebrine

The following is a representative experimental protocol adapted from the work of Niphakis and
Georg.[1][3][5]

Step 1: Synthesis of the Styrene Precursor

The synthesis begins with the preparation of the requisite styrene precursor, which contains the
indolizidine moiety. This is typically achieved through a multi-step sequence starting from
commercially available materials.

Step 2: VOF3-Mediated Oxidative Aryl-Alkene Coupling

o Materials:

o

Styrene precursor

o

Vanadium(V) oxytrifluoride (VOF3)

[¢]

Trifluoroacetic acid (TFA)

o

Dichloromethane (CH2ClI2) (anhydrous)

o

Argon atmosphere

e Procedure:
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o To a solution of the styrene precursor in anhydrous dichloromethane at -78 °C under an
argon atmosphere, add trifluoroacetic acid.

o Slowly add a solution of VOFs in dichloromethane to the reaction mixture.

o Allow the reaction to warm to room temperature and stir for the specified time, monitoring
the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction by the addition of a saturated agueous solution of
sodium bicarbonate.

o Extract the aqueous layer with dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford (£)-
Tylocrebrine.

Biological Activity and Mechanism of Action

Tylocrebrine exhibits potent cytotoxic activity against a range of cancer cell lines. However, its
clinical development has been hampered by significant central nervous system (CNS) toxicity.
The primary mechanism of its anticancer effect is attributed to the inhibition of protein
synthesis.

Inhibition of Protein Synthesis

Tylocrebrine and related phenanthroindolizidine alkaloids are known to interfere with
ribosomal function, thereby inhibiting the elongation step of protein synthesis. This leads to a
global shutdown of protein production within the cell, ultimately triggering apoptosis.

Modulation of NF-kB Signaling

Emerging evidence suggests that Tylocrebrine's cytotoxic effects may also be mediated
through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa
B (NF-kB) pathway. NF-kB is a crucial transcription factor that regulates the expression of
genes involved in inflammation, cell survival, and proliferation.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1682565?utm_src=pdf-body
https://www.benchchem.com/product/b1682565?utm_src=pdf-body
https://www.benchchem.com/product/b1682565?utm_src=pdf-body
https://www.benchchem.com/product/b1682565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Cytoplasm

p50
/

’
’
/7
’

1
1
]
/ Inhibits? Activates
5
i
|

Releases

Nucleus

nhibits? /Phosphorylates

biquitination &
Degradation

e

Proteasome

Gene Transcription
(Inflammation, Survival)

Click to download full resolution via product page

Caption: Postulated inhibition of the NF-kB signaling pathway by Tylocrebrine.

The exact point of intervention by Tylocrebrine within the NF-kB pathway is still under
investigation. It is hypothesized to inhibit the IkB kinase (IKK) complex or the proteasomal
degradation of IkBa, thereby preventing the nuclear translocation of the active p65/p50

heterodimer.

Quantitative Biological Data

The cytotoxic potency of Tylocrebrine has been evaluated against various cancer cell lines.
The half-maximal inhibitory concentration (ICso) values provide a quantitative measure of its
efficacy. A summary of representative ICso data will be compiled as more specific data

becomes available through further research.

Conclusion
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Tylocrebrine remains a molecule of significant interest due to its potent biological activity. The
development of efficient and scalable synthetic routes, such as the VOFs-mediated oxidative
aryl-alkene coupling, provides a valuable platform for the synthesis of analogs and further
exploration of its therapeutic potential. A deeper understanding of its mechanism of action,
particularly its effects on signaling pathways like NF-kB, will be crucial for designing derivatives
with an improved therapeutic index, potentially overcoming the challenge of CNS toxicity and
paving the way for future clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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